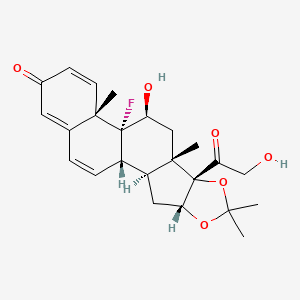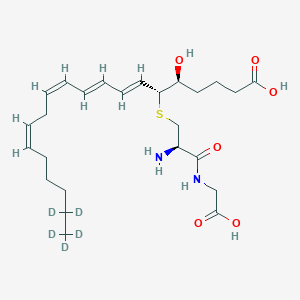
6,7-Dehydro Triamcinolone Acetonide
Übersicht
Beschreibung
Molecular Structure Analysis
Triamcinolone acetonide, from which 6,7-Dehydro Triamcinolone Acetonide is derived, has a molecular formula of C24H31FO6 . Its average mass is 434.498 Da and its monoisotopic mass is 434.210480 Da .
Chemical Reactions Analysis
Specific chemical reactions involving 6,7-Dehydro Triamcinolone Acetonide are not detailed in the available resources .
Wissenschaftliche Forschungsanwendungen
Quality Control and Assurance
This compound is utilized in Quality Control (QC) and Quality Assurance (QA) during the commercial production of Triamcinolone Acetonide and its related formulations. It plays a crucial role in ensuring the consistency and safety of pharmaceutical products .
Drug Development and Regulatory Approval
6,7-Dehydro Triamcinolone Acetonide: is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA, which is a critical step in the approval of generic drugs. It’s also involved in toxicity studies for drug formulations .
Ophthalmology: Intraocular Therapy
Research into novel intraocular therapy for non-infectious uveitis has highlighted the advancement in drug delivery mechanisms. Suprachoroidal administration of triamcinolone acetonide presents a promising approach by targeting the retina and choroid directly, potentially minimizing side effects such as glaucoma and cataract formation.
Orthopedics: Impact on Mesenchymal Stem Cells
Studies have investigated the impact of triamcinolone acetonide on human bone marrow-derived mesenchymal stem cell (MSC) viability. Understanding this interaction is vital for treatments involving intra- and periarticular administration .
Ophthalmology: Retinal Protection
Triamcinolone acetonide has been studied for its protective effects against light-induced retinal damage. Research explores retinal microglial function in disease contexts and investigates microglia polarity after light damage .
Wirkmechanismus
Target of Action
6,7-Dehydro Triamcinolone Acetonide, a derivative of Triamcinolone Acetonide , primarily targets glucocorticoid receptors . It also exhibits excellent affinity for protein targets such as XRN2 . These targets play a crucial role in modulating inflammatory responses and regulating various cellular functions.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . For instance, it binds to glucocorticoid receptors, leading to the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . This interaction results in significant changes in cellular functions, particularly those related to inflammation and immune responses .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment where the inflammatory phase is a physiological part of the natural healing process . It also modulates the inflammatory response of MSCs, promoting adipogenesis while impairing chondrogenesis .
Pharmacokinetics
It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties likely contribute to its long-lasting effects and could potentially influence the bioavailability of 6,7-Dehydro Triamcinolone Acetonide.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis and promotion of adipogenesis in MSCs, while impairing their chondrogenesis . It also modulates the inflammatory response of MSCs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPZLQJLMNKVAZ-JNQJZLCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C=CC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652535 | |
| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydro Triamcinolone Acetonide | |
CAS RN |
1893-84-1 | |
| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)




![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)



